[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate
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Description
The compound contains a 2-chloropyridine-3-carboxylate group, a fluoroanilino group, and a 1-oxopropan-2-yl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these groups around the central carbon atom. The presence of the electronegative fluorine atom and the polar carboxylate group could influence the overall shape and polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylate group could participate in esterification or amide formation reactions. The fluoroanilino group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate group and the electronegative fluorine atom could result in the compound having a relatively high melting point and being soluble in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
[1-(2-fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c1-9(14(20)19-12-7-3-2-6-11(12)17)22-15(21)10-5-4-8-18-13(10)16/h2-9H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNMOEXRMFXCDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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